

Application Note: Measuring IL-1 β and TNF- α Secretion in Response to MW-150

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Compound of Interest

Compound Name: MW-150 dihydrochloride dihydrate

Cat. No.: B12220114

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Introduction

MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38 α mitogen-activated protein kinase (MAPK) with a K_i of 101 nM.[1] This small molecule has garnered significant interest in the field of neuroinflammation and neurodegenerative diseases due to its ability to modulate the production of pro-inflammatory cytokines. This application note provides a detailed protocol for measuring the secretion of two key pro-inflammatory cytokines, Interleukin-1 β (IL-1 β) and Tumor Necrosis Factor- α (TNF- α), in response to treatment with MW-150 in a cell-based assay. The p38 α MAPK signaling pathway plays a crucial role in the production of these cytokines, and its inhibition by MW-150 presents a promising therapeutic strategy for a variety of inflammatory conditions.

Mechanism of Action: MW-150 and Cytokine Inhibition

MW-150 exerts its anti-inflammatory effects by selectively inhibiting the p38 α MAPK. The p38 MAPK cascade is a key signaling pathway activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Activation of this pathway leads to the downstream phosphorylation of various transcription factors, ultimately resulting in the increased expression and secretion of pro-inflammatory cytokines like IL-1 β and TNF- α . By blocking p38 α MAPK, MW-150 effectively attenuates the production of these cytokines in activated glial cells.[1]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effect of MW-150 on IL-1 β and TNF- α secretion.

Table 1: In Vitro Inhibition of IL-1 β Secretion by MW-150 in Activated Glia

Compound	Target	Cell Type	Stimulus	Endpoint	IC ₅₀ (nM)	Reference
MW-150	p38 α MAPK	Activated Glia	LPS	IL-1 β Secretion	936	[1]

Table 2: In Vivo Attenuation of Pro-inflammatory Cytokines by MW-150

Compound	Animal Model	Treatment	Cytokines Measured	Effect	Reference
MW-150	Alzheimer's Disease Mouse Model	Oral Administration	IL-1 β and TNF- α	Attenuated the increase in cytokine levels	

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to measure the effect of MW-150 on IL-1 β and TNF- α secretion from activated microglial cells.

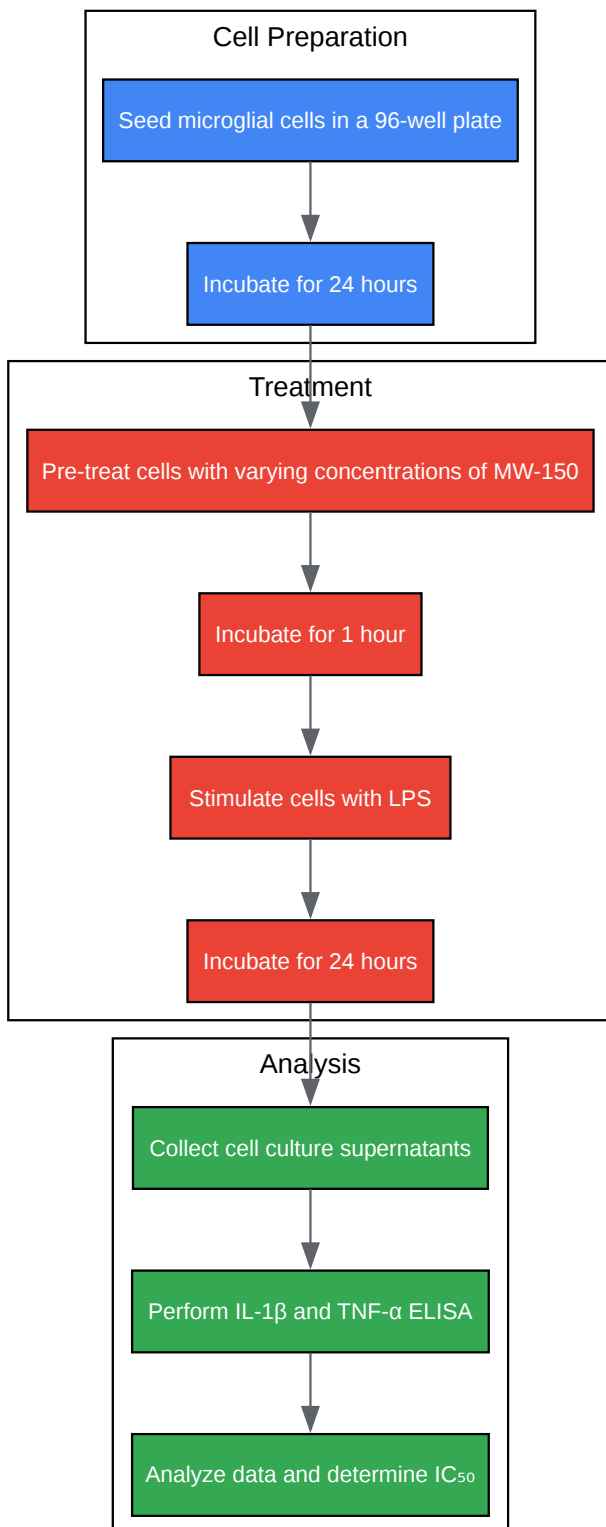
Materials and Reagents

- Murine or human microglial cell line (e.g., BV-2 or THP-1)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- MW-150 (MedChemExpress, HY-120111 or equivalent)
- Lipopolysaccharide (LPS) from E. coli

- Phosphate Buffered Saline (PBS), sterile
- ELISA kits for mouse or human IL-1 β and TNF- α
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Experimental Workflow

Experimental Workflow for Measuring Cytokine Secretion

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Caption: A flowchart outlining the key steps for assessing the impact of MW-150 on cytokine secretion.

Detailed Protocol

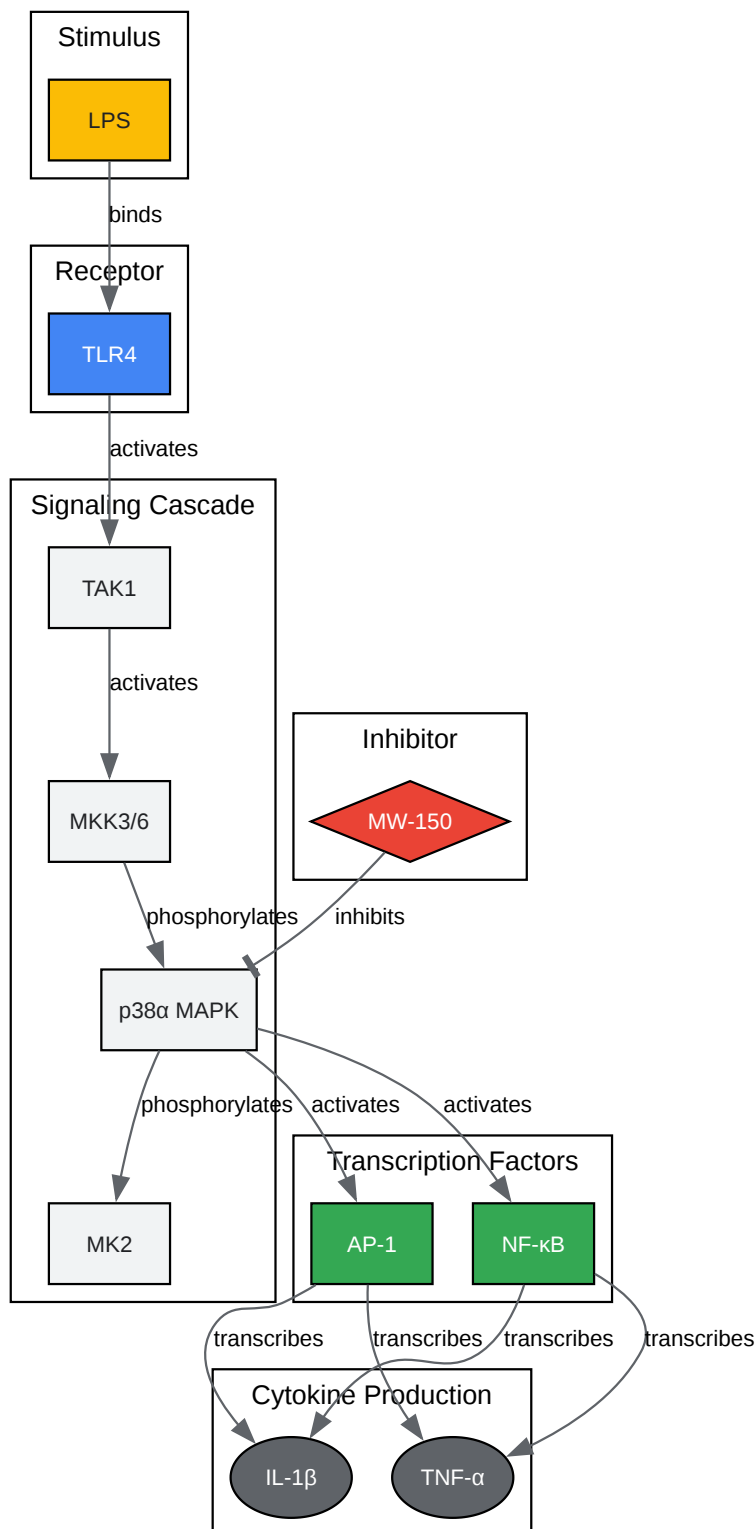
- Cell Seeding:
 - Culture microglial cells to ~80% confluency.
 - Trypsinize and resuspend the cells in complete culture medium.
 - Seed the cells in a 96-well plate at a density of 5×10^4 cells/well.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- MW-150 Treatment:
 - Prepare a stock solution of MW-150 in DMSO.
 - Prepare serial dilutions of MW-150 in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 100, 1000, 10000 nM).
 - Carefully remove the medium from the wells and replace it with 100 µL of the prepared MW-150 dilutions.
 - Incubate the plate for 1 hour at 37°C.
- LPS Stimulation:
 - Prepare a working solution of LPS in complete culture medium (e.g., 100 ng/mL).
 - Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).
 - Incubate the plate for 24 hours at 37°C.
- Supernatant Collection:
 - Centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet the cells.

- Carefully collect the supernatants without disturbing the cell pellet.
- Store the supernatants at -80°C until use.
- ELISA for IL-1 β and TNF- α :
 - Perform the ELISA for IL-1 β and TNF- α on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits being used.
 - Briefly, this will involve adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies, a substrate solution, and a stop solution.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Generate a standard curve for both IL-1 β and TNF- α using the provided standards in the ELISA kits.
 - Calculate the concentration of IL-1 β and TNF- α in each sample based on the standard curve.
 - Plot the cytokine concentration against the log of the MW-150 concentration.
 - Determine the IC₅₀ value for MW-150 for both IL-1 β and TNF- α inhibition using non-linear regression analysis.

Signaling Pathway

The following diagram illustrates the signaling pathway through which MW-150 inhibits the production of IL-1 β and TNF- α .

MW-150 Inhibition of p38 MAPK Signaling Pathway

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References

- 1. spandidos-publications.com [spandidos-publications.com]
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